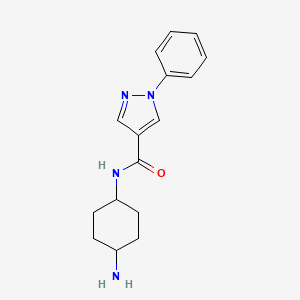
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine, also known as FPEA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FPEA is a derivative of phenethylamine and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and may also have affinity for sigma receptors. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential antidepressant and antipsychotic effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of BDNF in the brain, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has been shown to have a high affinity for sigma receptors, which may make it a useful tool for studying these receptors. However, one of the limitations of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has not been extensively studied, and its potential side effects and toxicity are not fully understood.
Orientations Futures
There are many potential future directions for the study of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine. One potential direction is to further investigate its potential use as an antidepressant and antipsychotic agent. Another potential direction is to investigate its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine and its potential side effects and toxicity.
Méthodes De Synthèse
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine can be synthesized through several methods, including reductive amination, N-alkylation, and amide coupling. One of the commonly used methods for the synthesis of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is the reductive amination of 3-fluoroacetophenone with pyrazole-5-carboxaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with ethyl chloroformate to obtain 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and for its potential antipsychotic and antidepressant effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been studied for its potential use in the treatment of Parkinson's disease and as a potential neuroprotective agent.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-2-10(8-11)4-6-14-9-12-5-7-15-16-12/h1-3,5,7-8,14H,4,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQQIVXEZIFOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)







![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)